molecular formula C21H23NO3 B2391163 1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione CAS No. 620931-54-6

1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione

Cat. No.: B2391163
CAS No.: 620931-54-6
M. Wt: 337.419
InChI Key: HHBCCQDJFPSIIU-UHFFFAOYSA-N
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Description

1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butylphenoxy group attached to an ethyl chain, which is further connected to a methyl-substituted indole-2,3-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 4-tert-butylphenol with 2-bromoethylamine to form 2-(4-tert-butylphenoxy)ethylamine. This intermediate is then reacted with 5-methylindole-2,3-dione under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the indole-2,3-dione moiety to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-tert-butylphenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole
  • 4,4-di-tert-butylphenoxyethylamine
  • 2-(4-tert-butylphenoxy)ethyl N-(3-(methylthio)phenyl)carbamate

Uniqueness

1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole ring and the presence of the tert-butylphenoxy group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-(4-tert-butylphenoxy)ethyl]-5-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-14-5-10-18-17(13-14)19(23)20(24)22(18)11-12-25-16-8-6-15(7-9-16)21(2,3)4/h5-10,13H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBCCQDJFPSIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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